molecular formula C18H15ClN2O2 B8386004 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione

8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione

Cat. No.: B8386004
M. Wt: 326.8 g/mol
InChI Key: SUMLVZKOCLISOS-UHFFFAOYSA-N
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Description

8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloisoquinoline core substituted with a methyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloisoquinoline core.

    Substitution Reactions:

    Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the final compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrroloisoquinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Methyl iodide, 4-chlorobenzyl chloride, various halides.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a pyrroloisoquinoline core with specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-8-methyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinoline-2,3-dione

InChI

InChI=1S/C18H15ClN2O2/c1-21-7-6-12-13(10-2-4-11(19)5-3-10)8-14-16(15(12)9-21)20-18(23)17(14)22/h2-5,8H,6-7,9H2,1H3,(H,20,22,23)

InChI Key

SUMLVZKOCLISOS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)Cl)C(=O)C(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-Amino-5-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydroiso-quinoline hydrochloric acid salt (3.1 g, 10 mmol), chloral (1.5 ml, 15 mmol), sodium sulphate (14 g, 98.6 mmol), hydroxylamine hydrochloride (2.4 g, 15 mmol) and water (70 ml) was heated at reflux for 0.5 h. The mixture was allowed to reach room-temperature. The crystals were filtered and washed with water, followed by recrystallisation from ethanol (96%). The crystalline intermediate (2.0 g) was combined with methanesulphonic acid (20 ml) and heated for 15 min at 100° C. The crude mixture was poured out on ice and sodium hydroxide (25 ml, 10 M) was added. The crystalline product was recrystallized from ethanol (96%). Yield 0.54 g (29%). Mp decomp. 225° C.
Name
8-Amino-5-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydroiso-quinoline hydrochloric acid salt
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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